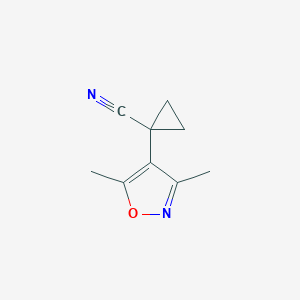
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI), also known as CDI, is a versatile and widely used chemical reagent in organic synthesis. It is a highly reactive and electrophilic compound that has found numerous applications in the preparation of various functionalized organic compounds.
Wirkmechanismus
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) is a highly reactive and electrophilic compound that reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The reaction mechanism involves the formation of an intermediate acyl imidazole, which is then attacked by the nucleophile to form the final product. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has been shown to be a more efficient coupling reagent than other commonly used reagents, such as carbodiimides and phosphonium salts.
Biochemische Und Physiologische Effekte
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has not been extensively studied for its biochemical and physiological effects, as it is primarily used as a chemical reagent in organic synthesis. However, it has been shown to be toxic to aquatic organisms and may cause skin and eye irritation in humans. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) should be handled with care and proper safety precautions should be taken when working with this compound.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has several advantages as a coupling reagent in organic synthesis. It is highly reactive and efficient, and can be used in mild reaction conditions. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) also produces fewer byproducts than other coupling reagents, which simplifies the purification process. However, Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has some limitations, including its high cost and toxicity. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) should be used with caution and proper safety measures should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for the use of Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) in scientific research. One potential application is in the synthesis of new pharmaceuticals and natural products. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) could also be used in the preparation of new functionalized organic compounds for use in materials science and nanotechnology. Additionally, further research could be conducted on the biochemical and physiological effects of Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) to better understand its potential risks and hazards.
Synthesemethoden
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) can be synthesized using various methods, including the reaction of cyclopropanecarboxylic acid with oxalyl chloride, followed by the reaction with hydroxylamine hydrochloride to form the isoxazole ring. The resulting compound is then treated with sodium cyanide to form the nitrile group. Other methods include the reaction of cyclopropanecarboxylic acid with thionyl chloride, followed by the reaction with hydroxylamine hydrochloride and sodium cyanide.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has found numerous applications in scientific research, particularly in organic synthesis. It is widely used as a coupling reagent in the synthesis of peptides, nucleotides, and other biologically active molecules. Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has also been used in the preparation of various functionalized organic compounds, including lactams, isoxazoles, and pyrazoles. Additionally, Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) has been used in the synthesis of natural products and pharmaceuticals, such as taxol and camptothecin.
Eigenschaften
CAS-Nummer |
116446-25-4 |
|---|---|
Produktname |
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)-(9CI) |
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-6-8(7(2)12-11-6)9(5-10)3-4-9/h3-4H2,1-2H3 |
InChI-Schlüssel |
KYAXDLVVACFPCT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C2(CC2)C#N |
Kanonische SMILES |
CC1=C(C(=NO1)C)C2(CC2)C#N |
Synonyme |
Cyclopropanecarbonitrile, 1-(3,5-dimethyl-4-isoxazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)
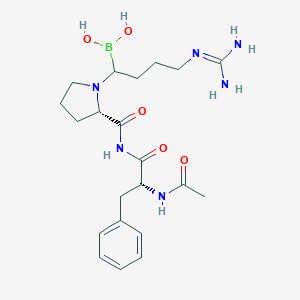
![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)
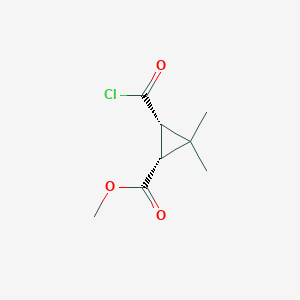
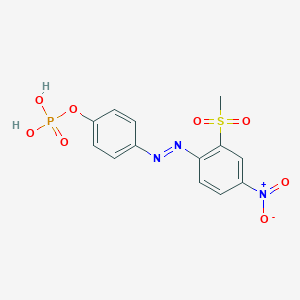

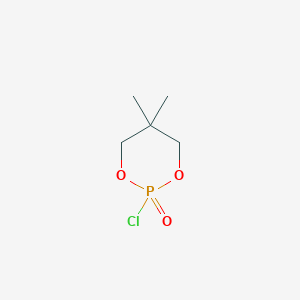
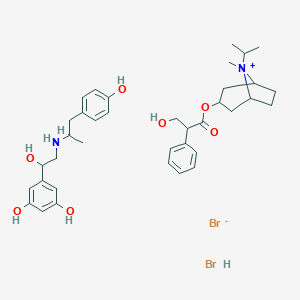


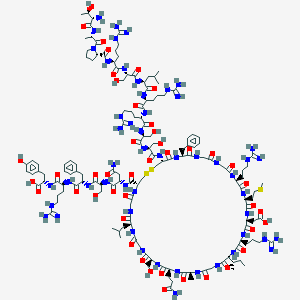
![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)